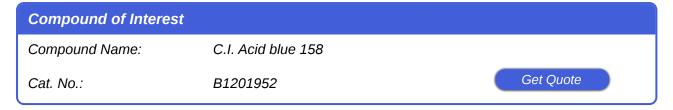


C.I. Acid Blue 158: A Comparative Guide to Mass Spectrometry Compatibility

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **C.I. Acid Blue 158** and its alternatives in the context of mass spectrometry analysis. The information presented herein is intended to assist researchers in selecting the appropriate dye for applications where subsequent mass spectrometric analysis is crucial.

Introduction to C.I. Acid Blue 158 and its Mass Spectrometry Compatibility

C.I. Acid Blue 158 is a synthetic monoazo dye belonging to the metal complex class.[1] Its structure contains sulfonic acid groups, which impart water solubility, and a chromium complex. [1] These structural features significantly influence its behavior in mass spectrometry. Generally, sulfonated and metal-complex dyes are amenable to analysis by techniques such as High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), often utilizing Electrospray Ionization (ESI).[2][3] The sulfonic acid groups are readily deprotonated, making negative-ion mode ESI a suitable method for their detection.

The compatibility of a dye with mass spectrometry is paramount in various research and development areas, including textile analysis, environmental monitoring, and biological studies where dyes are used as markers. Efficient ionization and minimal fragmentation are key for sensitive and accurate detection and quantification.



Comparison with Alternative Dyes

For applications requiring high-performance liquid chromatography-mass spectrometry (LC-MS) analysis, it is beneficial to compare **C.I. Acid Blue 158** with other commonly used acid and reactive dyes. This section provides a comparative overview of **C.I. Acid Blue 158**, C.I. Reactive Blue **19**, and C.I. Acid Red 266.

Feature	C.I. Acid Blue 158	C.I. Reactive Blue 19	C.I. Acid Red 266
C.I. Name	Acid Blue 158	Reactive Blue 19	Acid Red 266
CAS Number	6370-08-7[1]	2580-78-1[4]	57741-47-6[5]
Dye Class	Monoazo, Metal Complex[1]	Anthraquinone, Reactive	Azo[5]
Molecular Formula	C20H13N2NaO8S2 (ligand)[1]	C22H16N2Na2O11S3	C ₁₇ H ₁₀ ClF ₃ N ₃ NaO ₄ S[5]
Molecular Weight	495.45 g/mol (ligand) [1]	626.5 g/mol	467.78 g/mol [5]
Ionization Mode	Negative Ion ESI	Negative Ion ESI	Negative Ion ESI
Expected MS Behavior	Forms [M-H] ⁻ ions corresponding to the ligand. The metal complex may be observed under specific conditions. Good ionization efficiency in negative mode due to sulfonic acid groups.	Readily forms [M-H] ⁻ and [M-2H] ²⁻ ions due to multiple sulfonic acid groups, leading to high sensitivity in negative mode.	Forms [M-H] ⁻ ions. The presence of chlorine and fluorine provides a distinct isotopic pattern.
Reported MS Application	General analysis of azo and metal complex dyes by LC- MS is well- documented.[2]	Widely analyzed by LC-MS for degradation and environmental studies. [6][7]	Analysis of similar azo dyes by LC-MS is a standard procedure. [8][9]



Experimental Protocols

A generalized experimental protocol for the analysis of acid and reactive dyes using LC-MS/MS is provided below. This protocol is a synthesis of common practices reported in the literature and should be optimized for specific instrumentation and analytical goals.

Sample Preparation (from Textile Matrix)

- Extraction: Weigh approximately 1 gram of the textile sample and cut it into small pieces.
 Add 20 mL of methanol and sonicate at 50°C for 30 minutes.[10]
- Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes to pellet any solid material.[10]
- Filtration: Filter the supernatant through a 0.22 μm PTFE filter to remove any remaining particulates.[10]
- Concentration and Reconstitution: Evaporate the filtrate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 95:5 water/methanol).[10]

LC-MS/MS Analysis

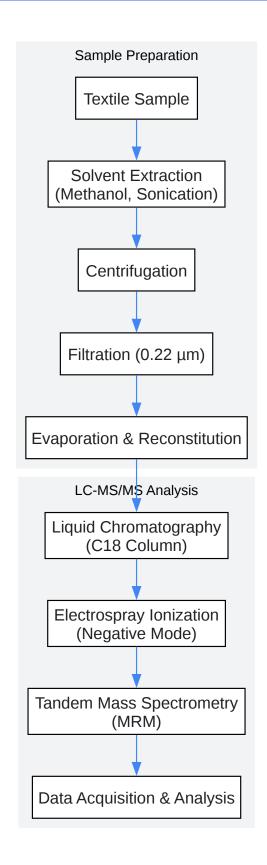
- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 μm) is commonly used.
 [10]
 - Mobile Phase A: Water with 0.1% formic acid or 5mM ammonium acetate.[9][10]
 - Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 5mM ammonium acetate.[9][10]
 - Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95-100% B) to elute the analytes, hold for a few minutes, and then return to the initial conditions for re-equilibration.
 - Flow Rate: 0.2-0.4 mL/min.



- Injection Volume: 5-10 μL.
- Mass Spectrometry (MS):
 - Ionization Source: Electrospray Ionization (ESI) is typically used.
 - Polarity: Negative ion mode is generally preferred for sulfonated dyes.
 - Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification, monitoring the transition of a specific precursor ion to one or more product ions. Full scan mode can be used for initial identification.
 - Key Parameters: Optimize nebulizer gas flow, drying gas flow and temperature, and capillary voltage according to the instrument manufacturer's guidelines.

Visualizations Experimental Workflow









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